3-(Boc-amino)-3-(3-nitrophenyl)propionic acid
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Description
3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is a compound that is not directly discussed in the provided papers. However, it can be inferred that it is a derivative of a β-amino acid with a Boc (tert-butyloxycarbonyl) protecting group on the amine and a nitro group on the phenyl ring. The Boc group is commonly used in peptide synthesis to protect the amine functionality during reactions that might affect it . The presence of the nitro group on the phenyl ring could potentially add to the compound's reactivity and electronic properties.
Synthesis Analysis
While the exact synthesis of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid is not described, the papers provide insights into related synthetic methods that could be adapted. For instance, the synthesis of boronic acid derivatives involves protecting the amine group and then carrying out a lithium-bromine exchange, followed by the addition of a borate and acidic hydrolysis . Similarly, the synthesis of a photocleavable linker with a protected amine and a nitrophenyl group involves simple reaction and separation steps starting from an aldehyde . These methods could potentially be applied to the synthesis of the compound , with modifications to incorporate the Boc group and the nitrophenyl moiety.
Molecular Structure Analysis
The molecular structure of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid would likely exhibit characteristics similar to those of other substituted phenylpropionic acids. For example, the presence of a fluorine atom on the phenyl ring of 3-amino-3-(4-fluorophenyl)propionic acid influences its vibrational and electronic structure, as studied through DFT and spectroscopic methods . The nitro group in 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid would also affect the electronic distribution and could be involved in intramolecular interactions.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid, but they do provide information on the reactivity of similar compounds. For example, boronic acids are known to participate in Suzuki cross-coupling reactions and can be used as reagents in organic synthesis . The nitro group is a versatile functional group that can undergo various transformations, such as reduction to an amine or participation in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Boc-amino)-3-(3-nitrophenyl)propionic acid can be speculated based on related compounds. The Boc group is known to be stable under acidic conditions but can be removed under certain conditions, such as with strong acids like trifluoroacetic acid . The nitro group is an electron-withdrawing group that can influence the acidity of nearby functional groups and the overall stability of the molecule. The compound's solubility, melting point, and other physical properties would be influenced by the presence of these functional groups and the overall molecular structure.
Scientific Research Applications
Spectroscopic Analysis and Molecular Docking : The compound 3-Amino-3-(2-nitrophenyl) propionic acid, which is structurally similar to the query compound, has been characterized using FT-IR, FT-Raman, and UV–Visible spectra. This study also used density functional theory (DFT) for analyzing the bonding nature and electronic properties. The low toxicity of this compound led to molecular docking investigations, revealing its interaction with different proteins, suggesting potential biological applications (Abraham et al., 2018).
Peptide Synthesis : The research on 3-nitro-2-pyridinesulfenyl (Npys) group, which is related to the Boc group in the query compound, demonstrated its utility in peptide synthesis. This group can protect and activate amino and hydroxyl groups, highlighting its significance in creating specific peptides (Matsueda & Walter, 2009).
Solid-Phase Peptide Synthesis : A study focusing on the synthesis of peptide amides under mild conditions investigated various 3-nitro-4-(N-protected aminomethyl)benzoic acids. These compounds are essential in the preparation of peptide chains, indicating the potential use of the query compound in similar applications (Hammer et al., 2009).
Modification of Amino Acids : Research on the Wolff rearrangement of a-aminodiazoketones derived from NU-urethane protected a-amino acids in the presence of o-nitrophenol showcases the modification of amino acids. This process led to the synthesis of crystalline, optically pure beta-amino acid active esters, suggesting similar potential modifications for the query compound (Ananda, Gopi, & Babu, 2001).
N-tert-Butoxycarbonylation : A study on the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst highlights a process relevant to the Boc group in the query compound. This process is essential for protecting amino acids during peptide synthesis, indicating a possible application area (Heydari et al., 2007).
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSDZTCJXHBUGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373557 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Boc-amino)-3-(3-nitrophenyl)propionic acid | |
CAS RN |
284492-22-4 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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